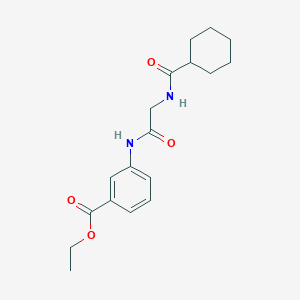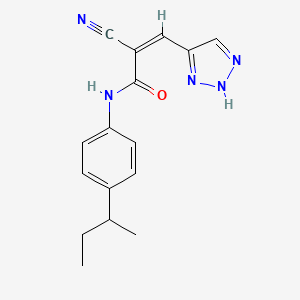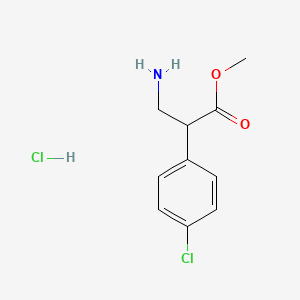![molecular formula C10H10N2O3S B2991750 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 185010-98-4](/img/structure/B2991750.png)
4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Nickel Complex Synthesis
The compound 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one demonstrates significant relevance in coordination chemistry, specifically in the synthesis and rearrangement of nickel complexes. Research conducted by Bermejo et al. (2000) explored the synthesis of two compounds through the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to the formation of complex nickel structures upon electrochemical interaction. The study provides insight into the compound's utility in facilitating metal complex synthesis and characterisation, showcasing its potential in the development of new materials and catalysts (Bermejo, Sousa, Fondo, & Helliwell, 2000).
Catalysis in Organic Synthesis
The compound's utility extends to organic synthesis, where it serves as a catalyst or a key intermediate in various chemical reactions. Khaligh (2014) demonstrated the use of a similar compound, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, as an efficient catalyst for synthesizing polyhydroquinoline derivatives through a one-pot condensation method. This highlights the compound's role in promoting cleaner, more efficient synthesis processes with potential applications in pharmaceuticals and materials science (Khaligh, 2014).
Antitumor Activity and Clinical Trials
Another significant area of application is in the discovery of new therapeutic agents. Hunt et al. (2000) identified a structurally related compound, (R)-7-cyano-2,3,4, 5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine, as a potent inhibitor of farnesyltransferase with promising antitumor activity. This compound, demonstrating cellular activity at concentrations below 100 nM, has been advanced into human clinical trials, underlining the potential of this compound derivatives in cancer therapy (Hunt et al., 2000).
Anion Exchange Membrane Development
Furthermore, Yang et al. (2014) explored the development of an anion exchange membrane based on imidazolium salt for alkaline fuel cell applications. The study underscores the compound's role in enhancing the alkaline stability of membranes, which is crucial for the efficiency and durability of fuel cells, potentially advancing renewable energy technologies (Yang, Wang, Zheng, Li, & Zhang, 2014).
Propiedades
IUPAC Name |
4-(4-methylphenyl)sulfonyl-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-7-2-4-8(5-3-7)16(14,15)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGENBWBDHNMXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CNC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide](/img/structure/B2991667.png)
![5-(Methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2991668.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2991669.png)
![N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide](/img/structure/B2991672.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2991674.png)
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B2991675.png)
![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2991678.png)

![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol](/img/structure/B2991685.png)




